molecular formula C7H6N4S B8693083 4-(1H-tetrazol-1-yl)benzenethiol CAS No. 58738-18-4

4-(1H-tetrazol-1-yl)benzenethiol

Cat. No.: B8693083
CAS No.: 58738-18-4
M. Wt: 178.22 g/mol
InChI Key: BSMIZHHGWVKNDZ-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-1-yl)benzenethiol is a heterocyclic compound featuring a benzene ring substituted with a thiol (-SH) group and a 1H-tetrazole moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers high polarity and metabolic stability, making it a common pharmacophore in medicinal chemistry. The thiol group enhances reactivity, enabling applications in metal coordination, polymer chemistry, and drug conjugation.

Properties

CAS No.

58738-18-4

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

4-(tetrazol-1-yl)benzenethiol

InChI

InChI=1S/C7H6N4S/c12-7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5,12H

InChI Key

BSMIZHHGWVKNDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 4-(1H-tetrazol-1-yl)benzenethiol with analogous tetrazole-containing compounds:

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų) Reference
This compound* C₆H₅N₄S 165.19 ~1.2† 5 1 (thiol) ~70 Estimated
[4-(1H-Tetrazol-1-yl)thian-4-yl]acetic acid C₈H₁₂N₄O₂S 228.27 0.28 7 1 68.17
4-(1H-Tetrazol-1-yl)phenyl 4-propoxybenzoate C₁₇H₁₆N₄O₃ 324.34 3.51 7 0 67.80
Ethyl 4-(1H-tetrazol-1-yl)benzoate C₁₀H₁₀N₄O₂ 218.21 ~2.0‡ 6 0 ~65

*Hypothetical values inferred from analogs.
†Estimated based on thiol and tetrazole contributions.
‡Derived from ethyl ester logP trends.

Key Observations:

Polarity and Solubility : The thiol-containing analog ([4-(1H-Tetrazol-1-yl)thian-4-yl]acetic acid ) exhibits lower logP (0.28) compared to ester derivatives (e.g., 3.51 for the propoxybenzoate ), indicating higher aqueous solubility due to the carboxylic acid and thiol groups.

Hydrogen Bonding: Thiol-containing compounds (e.g., benzenethiol analog) have higher hydrogen-bond donor capacity (1 donor) versus ester derivatives (0 donors), enhancing interactions in biological systems or crystal packing .

Synthetic Flexibility : Tetrazole-thiol derivatives can undergo nucleophilic substitution or oxidation, whereas ester analogs (e.g., ethyl 4-(1H-tetrazol-1-yl)benzoate ) are more stable but less reactive.

Reactivity and Stability

  • Tetrazole-Thiol vs. Tetrazole-Aniline : 4-(1H-Tetrazol-1-yl)aniline lacks the thiol group but shares the tetrazole-benzene scaffold. The thiol group in benzenethiol derivatives increases susceptibility to oxidation (forming disulfides) and metal coordination, unlike the aniline’s amine group, which participates in diazotization or Schiff base formation.
  • Crystal Packing : The coplanarity of the benzene and tetrazole rings in analogs like 4-(1H-Tetrazol-5-yl)benzene-1,3-diol facilitates intermolecular hydrogen bonding, a feature likely retained in the benzenethiol derivative, enhancing crystallinity.

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